Sorafenib is a multi-kinase inhibitor with anti-cancer activity against a wide spectrum of cancers []. Sorafenib is a tyrosine kinase inhibitory drug with multiple molecular specificities []. It was the first targeted therapy approved for advanced renal cell carcinoma [], and for over a decade, the only approved systemic therapy shown to have a survival benefit in first-line unresectable hepatocellular carcinoma (HCC) []. In 2013, it became the first targeted agent approved for patients with differentiated thyroid cancer (DTC) refractory to radioactive iodine treatment [].
Future research directions for Sorafenib include:* Overcoming Drug Resistance: Research continues to focus on understanding and overcoming resistance mechanisms [, ]. This includes investigating combination therapies with other agents such as immunotherapy, chemotherapy, and other targeted therapies [, , , , , , ].* Identifying Predictive Biomarkers: Identifying reliable biomarkers to predict response to Sorafenib is crucial for personalizing treatment and improving patient outcomes [, , , ]. * Optimizing Treatment Strategies: This includes exploring different dosing regimens, treatment durations, and combinations with locoregional therapies to maximize efficacy and minimize toxicity [, , ]. * Developing Novel Drug Delivery Systems: Innovative delivery systems, such as platelet encapsulation, are being investigated to enhance drug targeting and potentially improve therapeutic outcomes [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: